molecular formula C18H21NO B4677711 N-(2,6-dimethylphenyl)-3-(4-methylphenyl)propanamide

N-(2,6-dimethylphenyl)-3-(4-methylphenyl)propanamide

Cat. No. B4677711
M. Wt: 267.4 g/mol
InChI Key: ULPAQVHZTFPYAO-UHFFFAOYSA-N
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Description

N-(2,6-dimethylphenyl)-3-(4-methylphenyl)propanamide, commonly known as DMPA, is a chemical compound that belongs to the class of amides. It is a widely used reagent in organic synthesis and has been extensively studied for its pharmacological properties.

Mechanism of Action

The mechanism of action of DMPA is not well understood. However, it is believed to act as an inhibitor of the enzyme acetylcholinesterase (AChE). AChE is responsible for the breakdown of the neurotransmitter acetylcholine, and inhibition of this enzyme can lead to increased levels of acetylcholine in the brain. This, in turn, can result in improved cognitive function and memory.
Biochemical and Physiological Effects:
DMPA has been shown to have a variety of biochemical and physiological effects. In animal studies, DMPA has been found to improve cognitive function and memory, reduce anxiety and depression-like behaviors, and have anti-inflammatory effects. DMPA has also been shown to have a protective effect against neurodegenerative diseases such as Alzheimer's and Parkinson's.

Advantages and Limitations for Lab Experiments

DMPA is a relatively stable compound and can be easily synthesized in large quantities. It is also readily available from commercial suppliers. However, DMPA is not very soluble in water, which can limit its use in certain experiments. Additionally, the mechanism of action of DMPA is not well understood, which can make it difficult to interpret the results of experiments.

Future Directions

There are several future directions for research on DMPA. One area of interest is the development of new synthetic methods for DMPA and its derivatives. Another area of research is the investigation of the mechanism of action of DMPA and its potential as a therapeutic agent for neurodegenerative diseases. Additionally, the use of DMPA as a ligand in metal-catalyzed reactions is an area of active research.

Scientific Research Applications

DMPA has been extensively used in organic synthesis as a reagent for the preparation of various compounds. It is particularly useful in the synthesis of chiral compounds due to its ability to form diastereomeric salts with chiral acids. DMPA has also been used as a ligand in metal-catalyzed reactions, where it can enhance the selectivity and efficiency of the reaction.

properties

IUPAC Name

N-(2,6-dimethylphenyl)-3-(4-methylphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO/c1-13-7-9-16(10-8-13)11-12-17(20)19-18-14(2)5-4-6-15(18)3/h4-10H,11-12H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULPAQVHZTFPYAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CCC(=O)NC2=C(C=CC=C2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,6-dimethylphenyl)-3-(4-methylphenyl)propanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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